![molecular formula C14H22ClNO2 B252737 N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine](/img/structure/B252737.png)
N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential applications in scientific research. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a critical role in regulating various physiological processes, including pain perception, mood, appetite, and immune function. CP-55940 has been used in numerous studies to investigate the mechanisms of action of the endocannabinoid system and to develop new therapies for various medical conditions.
Wirkmechanismus
N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine is a potent agonist of the cannabinoid receptors CB1 and CB2. When this compound binds to these receptors, it activates various signaling pathways in the body. The exact mechanisms of action of this compound are complex and not fully understood. However, it is believed that this compound modulates the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in regulating various physiological processes.
Biochemical and physiological effects:
This compound has numerous biochemical and physiological effects on the body. Some of the effects include:
1. Analgesia: this compound has potent analgesic effects and has been shown to reduce pain perception in animal models of pain.
2. Neuroprotection: this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
3. Anti-inflammatory: this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
4. Anti-tumor: this compound has been shown to have anti-tumor effects in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Potent agonist: this compound is a potent agonist of the cannabinoid receptors CB1 and CB2, making it a valuable tool for investigating the endocannabinoid system.
2. Versatile: this compound can be used in a wide range of experiments, including pain perception, neuroprotection, and cancer therapy.
3. Well-studied: this compound has been extensively studied, and its effects on the body are well understood.
Some of the limitations of this compound include:
1. Cost: this compound can be expensive to synthesize, limiting its use in some experiments.
2. Specificity: this compound is not specific to the endocannabinoid system and can interact with other receptors in the body, leading to potential confounding effects.
3. Ethics: The use of this compound in animal experiments raises ethical concerns, and alternative methods should be considered where possible.
Zukünftige Richtungen
N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has numerous potential future directions for scientific research. Some of the areas where this compound could be used include:
1. Drug discovery: this compound could be used as a starting point for developing new drugs that target the endocannabinoid system for various medical conditions.
2. Pain management: this compound could be used to develop new therapies for chronic pain conditions.
3. Neuroprotection: this compound could be used to develop new therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Cancer therapy: this compound could be used to develop new therapies for various types of cancer.
In conclusion, this compound is a synthetic cannabinoid compound that has been extensively studied for its potential applications in scientific research. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body. This compound has been used in numerous studies to investigate the mechanisms of action of the endocannabinoid system and to develop new therapies for various medical conditions. This compound has several advantages and limitations for use in lab experiments, and numerous potential future directions for scientific research.
Synthesemethoden
N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine is typically synthesized using a multi-step process involving the reaction of various chemical reagents. The exact synthesis method can vary depending on the specific laboratory and equipment used. However, the general steps involved in the synthesis of this compound include the preparation of intermediate compounds, such as 3-chloro-4,5-diethoxybenzaldehyde and propylamine, and their subsequent reaction to form the final product. The purity and quality of the final product are critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4,5-diethoxybenzyl)-N-propylamine has been extensively studied for its potential applications in scientific research. It has been used to investigate the mechanisms of action of the endocannabinoid system and to develop new therapies for various medical conditions. Some of the areas of research where this compound has been used include:
1. Pain management: this compound has been shown to have potent analgesic effects in animal models of pain. It has been used to investigate the mechanisms of pain perception and to develop new therapies for chronic pain conditions.
2. Neuroprotection: this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been used to investigate the mechanisms of neuronal damage and to develop new therapies for these conditions.
3. Cancer therapy: this compound has been shown to have anti-tumor effects in animal models of cancer. It has been used to investigate the mechanisms of tumor growth and to develop new therapies for various types of cancer.
Eigenschaften
Molekularformel |
C14H22ClNO2 |
---|---|
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H22ClNO2/c1-4-7-16-10-11-8-12(15)14(18-6-3)13(9-11)17-5-2/h8-9,16H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
UWWYUAJHUUFDRN-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C(=C1)Cl)OCC)OCC |
Kanonische SMILES |
CCCNCC1=CC(=C(C(=C1)Cl)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.